![molecular formula C14H11ClN2O2S B2805693 (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 865544-10-1](/img/structure/B2805693.png)

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

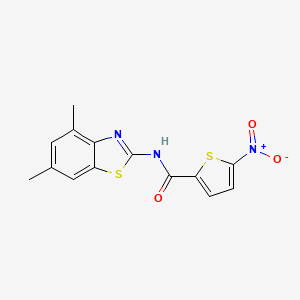

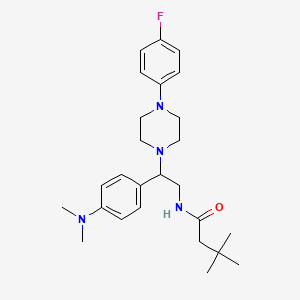

“(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide” is a chemical compound with the molecular formula C9H8ClNOS . It is related to the class of compounds known as benzo[d]thiazol-2(3H)-ones .

Synthesis Analysis

The synthesis of similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, has been reported . These compounds were synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzo[d]thiazol-2(3H)-one core with a chlorine atom at the 6-position and an ethyl group at the 3-position .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds such as 6-bromobenzo[d]thiazol-2(3H)-one have been used in the synthesis of 1,2,3-triazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 213.68 . It is recommended to be stored sealed in dry conditions at 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Research on related furan-2-carboxamide and thiazole compounds has led to the development of novel synthetic routes and reactivity studies. Aleksandrov and El’chaninov (2017) demonstrated the synthesis and reactivity of benzothiazole and furan compounds, emphasizing electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017). These methodologies provide a foundation for the synthesis of complex molecules, including the specific compound , by showcasing the versatility of furan and thiazole derivatives in organic synthesis.

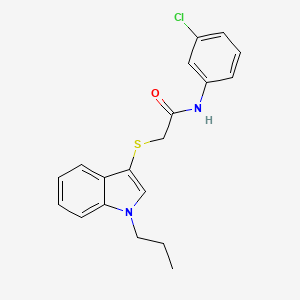

Biological Activities

Furan-2-carboxamide-bearing thiazole compounds have been investigated for their antimicrobial activity. Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide and evaluated its antimicrobial efficacy, highlighting the compound's potential in pharmacological and medical applications due to its good activity against various microorganisms (Cakmak et al., 2022). This research suggests that derivatives of the compound may also possess significant biological activities, warranting further investigation.

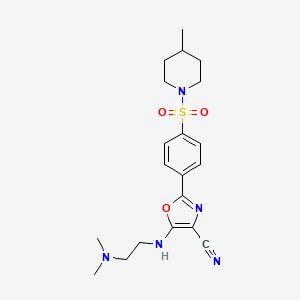

Anticancer and EGFR Inhibition

Zhang et al. (2017) designed and synthesized a series of benzo[d]thiazole-2-carboxamide derivatives as potential EGFR inhibitors, showing moderate to excellent potency against cancer cell lines, which implies their role as probable epidermal growth factor receptor inhibitors (Zhang et al., 2017). This indicates that modifications of the compound could yield potent anticancer agents with specificity towards cancer cells exhibiting high EGFR expression.

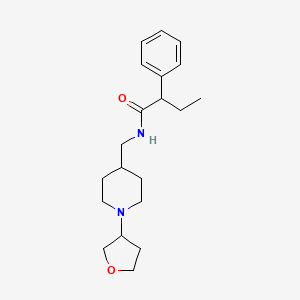

Catalytic Applications

Palladium complexes with related ligands have shown catalytic activity in the arylation of furans, thiophenes, and thiazoles, suggesting applications in the synthesis of pharmaceuticals and materials. Karaca et al. (2015) highlighted moderate to high catalytic activities of these complexes, underscoring the potential utility of thiazole and furan derivatives in catalysis (Karaca et al., 2015).

Propiedades

IUPAC Name |

N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2S/c1-2-17-10-6-5-9(15)8-12(10)20-14(17)16-13(18)11-4-3-7-19-11/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEFDRSZPHLSCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2805610.png)

![1-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)propan-1-one](/img/structure/B2805617.png)

![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride](/img/no-structure.png)

![2,5-dichloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide](/img/structure/B2805623.png)

amino}propanamide](/img/structure/B2805624.png)

![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2805627.png)

![4-Methyl-5-[6-(piperidin-3-ylmethyl)pyrazin-2-yl]-1,3-thiazole;dihydrochloride](/img/structure/B2805629.png)